molecular formula C22H24N2O6 B557118 Boc-D-Asn(Xan)-OH CAS No. 200192-48-9

Boc-D-Asn(Xan)-OH

Cat. No. B557118
M. Wt: 412.4 g/mol
InChI Key: YMGDQLXBNMRJMR-OAHLLOKOSA-N
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Description

Boc-D-Asn(Xan)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-beta-xantyl-D-asparagine, is a compound with the molecular formula C22H24N2O6 . It has a molecular weight of 412.4 g/mol .


Molecular Structure Analysis

The InChI code for Boc-D-Asn(Xan)-OH is 1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 . The compound has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .


Physical And Chemical Properties Analysis

Boc-D-Asn(Xan)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 100.8±3.0 kJ/mol, a flash point of 347.3±31.5 °C, and an index of refraction of 1.614 . The molar refractivity is 108.3±0.4 cm3, the polar surface area is 114 Å2, the polarizability is 43.0±0.5 10-24 cm3, and the molar volume is 310.7±5.0 cm3 .

Scientific Research Applications

Peptide Synthesis and Modification

Protected amino acids, such as Boc-Asn derivatives, are pivotal in peptide synthesis, providing a way to control reaction specificity and protect functional groups during synthesis processes. The study by Cantacuzène and Guerreiro (1989) on the optimization of papain-catalyzed esterification highlights the utility of Boc-protected amino acids in enzymatic reactions, suggesting that similar approaches could be applicable for Boc-D-Asn(Xan)-OH in synthesizing peptides with specific modifications or for conjugation reactions (Cantacuzène & Guerreiro, 1989).

Photocatalytic Studies

Although not directly related to Boc-D-Asn(Xan)-OH, research on photocatalytic materials like BiOCl/Bi12O17Cl2 and MoS2 composites illustrates the importance of chemical modifications in enhancing photocatalytic capabilities. This implies that functionalized amino acids could play a role in materials science, particularly in the modification of photocatalytic surfaces or in the study of new photocatalytic mechanisms (Zhang et al., 2019).

Fluorescence Studies and Folding Processes

The synthesis and fluorescence properties of xanthone amino acids, as discussed by Hoppmann et al. (2013), provide an example of how Boc-D-Asn(Xan)-OH might be used in studying polypeptide folding processes through fluorescence. Xanthone derivatives exhibit typical fluorescence properties suitable for such studies, indicating that Boc-D-Asn(Xan)-OH could be a valuable tool in protein and peptide research to investigate structural dynamics (Hoppmann, Alexiev, Irran, & Rück-Braun, 2013).

Novel Synthesis Methods and Protective Group Chemistry

Research into novel protecting groups for carboxamide in peptide chemistry, as explored by Sakura, Hirose, and Hashimoto (1985), underlines the continuous evolution of peptide synthesis techniques. Such studies are crucial for developing more efficient synthesis strategies, indicating that Boc-D-Asn(Xan)-OH could be part of innovative approaches to peptide construction and the study of new protecting group chemistries (Sakura, Hirose, & Hashimoto, 1985).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDQLXBNMRJMR-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Asn(Xan)-OH

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